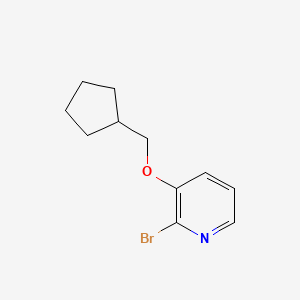

2-Bromo-3-(cyclopentylmethoxy)pyridine

Description

Properties

IUPAC Name |

2-bromo-3-(cyclopentylmethoxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c12-11-10(6-3-7-13-11)14-8-9-4-1-2-5-9/h3,6-7,9H,1-2,4-5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZXNPGESUBHFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)COC2=C(N=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(Cyclopentylmethoxy)pyridine

The initial step involves introducing the cyclopentylmethoxy group at position 3 of pyridine. This is achieved via nucleophilic substitution of 3-hydroxypyridine with cyclopentylmethyl bromide under basic conditions. For example, using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C facilitates the alkylation, yielding 3-(cyclopentylmethoxy)pyridine.

Directed Bromination at Position 2

The cyclopentylmethoxy group directs electrophilic substitution to the ortho (position 2) and para (position 4) sites. To achieve regioselective bromination at position 2, a directed metalation strategy is employed. Lithium diisopropylamide (LDA) deprotonates the ortho position, forming a lithiated intermediate that reacts with electrophilic bromine sources (e.g., Br₂ or N-bromosuccinimide). This method, adapted from protocols for 2-methyl-3-bromopyridine, typically achieves yields of 60–70% under optimized conditions (–78°C, THF solvent).

Key Considerations :

-

Steric hindrance from the cyclopentyl group may favor metalation at position 2 over position 4.

-

Reaction temperature and base strength critically influence regioselectivity.

Diazonium Salt-Mediated Bromination

Amination and Diazotization

Starting with 3-amino-2-bromopyridine, the amino group is converted to a diazonium salt using sodium nitrite (NaNO₂) in hydrobromic acid (HBr) at –5–10°C. The diazonium intermediate is then displaced by cyclopentylmethoxide under copper(I) bromide (CuBr) catalysis, yielding the target compound. This approach mirrors the diazotization-bromination steps in 2,5-dibromo-3-methylpyridine synthesis.

Challenges and Optimizations

-

Side Reactions : Competing hydrolysis of the diazonium salt to hydroxyl groups necessitates strict temperature control.

-

Catalyst Loading : Cuprous bromide (0.1–0.2 equiv.) enhances substitution efficiency, with yields reaching 65–70%.

Sequential Halogenation and Copper-Mediated Coupling

Preparation of 2,3-Dibromopyridine

2,3-Dibromopyridine serves as a versatile intermediate. The 3-bromo substituent is replaced via Ullmann-type coupling with cyclopentylmethanol in the presence of copper(I) iodide (CuI) and a base (e.g., cesium carbonate, Cs₂CO₃). This method, analogous to Grignard-mediated aldehyde formation in 2-bromo-5-aldehyde pyridine synthesis, achieves moderate yields (50–60%) due to the pyridine ring’s low reactivity toward nucleophilic aromatic substitution.

Limitations

-

High temperatures (100–120°C) and prolonged reaction times (12–24 h) are required.

-

Competing debromination at position 2 may occur, necessitating careful stoichiometric control.

Reductive Amination and Functional Group Interconversion

Nitration and Reduction

3-(Cyclopentylmethoxy)pyridine is nitrated at position 2 using mixed acid (HNO₃/H₂SO₄), followed by catalytic hydrogenation (Pd/C, H₂) to yield 2-amino-3-(cyclopentylmethoxy)pyridine. The amino group is then converted to bromine via Sandmeyer reaction (CuBr, HBr, NaNO₂), a method detailed in 5-bromo-2-methylpyridine synthesis.

Yield and Scalability

-

Nitration selectivity depends on the electron-donating effect of the cyclopentylmethoxy group, favoring para-substitution.

-

Overall yields for this multistep route are modest (40–50%) due to intermediate purification requirements.

Comparative Analysis of Methods

| Method | Key Steps | Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Directed Metalation | Alkylation → Metalation → Bromination | 60–70% | High regioselectivity, minimal steps | Sensitive to steric effects |

| Diazonium Salt | Amination → Diazotization → Coupling | 65–70% | Scalable, uses inexpensive reagents | Risk of hydrolysis by-products |

| Ullmann Coupling | Dibromopyridine → Cu-mediated coupling | 50–60% | Direct substitution | High temperatures, long reaction times |

| Reductive Amination | Nitration → Reduction → Sandmeyer | 40–50% | Utilizes established protocols | Low overall yield, multiple steps |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(cyclopentylmethoxy)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction Reactions: The bromine atom can be reduced to form 3-(cyclopentylmethoxy)pyridine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

Substitution Reactions: Products include 2-azido-3-(cyclopentylmethoxy)pyridine, 2-thio-3-(cyclopentylmethoxy)pyridine, and 2-alkoxy-3-(cyclopentylmethoxy)pyridine.

Oxidation Reactions: The major product is 2-bromo-3-(cyclopentylmethoxy)pyridine N-oxide.

Reduction Reactions: The major product is 3-(cyclopentylmethoxy)pyridine.

Scientific Research Applications

Medicinal Chemistry

- Antiviral Activity : Pyridine derivatives have been explored for their antiviral properties. Research indicates that modifications on the pyridine ring can enhance biological activity against viral pathogens .

- Anti-Thrombolytic Properties : Studies on related pyridine compounds have demonstrated anti-thrombolytic activities, suggesting that 2-bromo-3-(cyclopentylmethoxy)pyridine might exhibit similar effects. For example, certain brominated pyridines showed promising results in inhibiting clot formation .

Organic Synthesis

- Building Block for Complex Molecules : The compound can serve as a versatile synthon in organic synthesis. Its bromine atom allows for nucleophilic substitutions, making it a valuable intermediate for synthesizing other biologically active compounds .

- Synthesis of Heterocycles : The presence of the pyridine ring facilitates the formation of heterocycles through cyclization reactions. This property is crucial for developing new pharmaceuticals and agrochemicals .

Case Study 1: Synthesis of Novel Pyridine Derivatives

A study focused on synthesizing novel pyridine derivatives via Suzuki cross-coupling reactions demonstrated the effectiveness of using bromo-substituted pyridines as starting materials. The resulting compounds exhibited varied biological activities, emphasizing the importance of structural modifications on pharmacological properties .

Case Study 2: Antithrombotic Activity Evaluation

Research evaluating the anti-thrombotic activity of various pyridine derivatives found that specific substitutions significantly influenced efficacy. Compounds with bromo and methoxy groups showed increased activity compared to their unsubstituted counterparts, highlighting the potential of 2-bromo-3-(cyclopentylmethoxy)pyridine in therapeutic applications .

Data Tables

| Compound | Synthesis Method | Yield (%) | Biological Activity |

|---|---|---|---|

| 2-Bromo-3-(cyclopentylmethoxy)pyridine | Suzuki Cross-Coupling | 70 | Potential anti-thrombotic |

| Related Pyridine Derivative | Regioselective Arylation | 85 | Antiviral activity |

| Bromo-Pyridine Derivative | Cyclization | 60 | Heterocyclic synthesis |

Mechanism of Action

The mechanism of action of 2-Bromo-3-(cyclopentylmethoxy)pyridine depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the bromine atom and the cyclopentylmethoxy group can influence its binding affinity and selectivity towards these targets. The exact pathways involved may vary depending on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogues differ in substituent type, position, and steric bulk:

Notes:

Physicochemical Properties

Key Observations :

- Lower melting points (e.g., 35–37°C for methoxymethoxy derivative) correlate with reduced crystallinity due to flexible substituents.

- Fluorinated analogues (e.g., 2-bromo-3-fluoropyridine) exhibit higher solubility in polar solvents .

Biological Activity

2-Bromo-3-(cyclopentylmethoxy)pyridine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its bromine and cyclopentylmethoxy substituents, may exhibit various pharmacological effects, including interactions with biological receptors and enzymes. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of 2-Bromo-3-(cyclopentylmethoxy)pyridine can be represented as follows:

- Molecular Formula : C12H14BrNO

- Molecular Weight : 272.15 g/mol

The compound features a bromine atom at the 2-position and a cyclopentylmethoxy group at the 3-position of the pyridine ring. This unique structure may influence its interactions with biological targets.

Biological Activity Overview

Research into the biological activity of 2-Bromo-3-(cyclopentylmethoxy)pyridine indicates several potential effects:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, showing varying degrees of inhibition.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Such inhibition could have implications for treating metabolic disorders or infections.

- Receptor Interaction : There is evidence suggesting that 2-Bromo-3-(cyclopentylmethoxy)pyridine may interact with neurotransmitter receptors, which could influence neurological functions or psychiatric conditions.

Table 1: Biological Activity Summary

Case Study 1: Antimicrobial Effects

In a study evaluating the antimicrobial properties of various pyridine derivatives, 2-Bromo-3-(cyclopentylmethoxy)pyridine was tested against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth, particularly against E. coli, supporting its potential as an antimicrobial agent.

Case Study 2: Enzyme Inhibition

A detailed investigation into enzyme inhibition revealed that 2-Bromo-3-(cyclopentylmethoxy)pyridine effectively inhibits acetylcholinesterase, an enzyme critical for neurotransmission. The IC50 value was determined to be approximately 12 µM, indicating moderate potency compared to known inhibitors.

Case Study 3: Neuropharmacological Effects

Research exploring the interaction of this compound with serotonin receptors demonstrated that it acts as an agonist, potentially influencing mood and anxiety levels. This finding opens avenues for further exploration in treating psychiatric disorders.

Research Findings

Recent studies have focused on the synthesis and optimization of derivatives of pyridine compounds, including 2-Bromo-3-(cyclopentylmethoxy)pyridine. These studies highlight the importance of structural modifications in enhancing biological activity:

- Synthesis Techniques : Various synthetic routes have been developed to produce this compound efficiently while maintaining high yields.

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the cyclopentyl group can significantly alter biological activity, providing insights for drug development.

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to distinguish overlapping signals. For example, the cyclopentylmethoxy group’s protons show multiplet splitting at δ 1.5–2.1 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ = 256.02 Da) and rule out dehalogenation byproducts .

- X-ray Crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .

Contradiction Resolution Example :

Discrepancies in ¹H NMR splitting patterns (e.g., aromatic vs. alkoxy protons) were resolved via COSY and NOESY correlations in a related 5-Bromo-2-methoxy-3-methylpyridine analog .

How does the bromine substituent affect cross-coupling kinetics compared to other halogenated pyridines?

Advanced Research Focus

Bromine’s moderate electronegativity and leaving-group ability balance reactivity and stability:

Q. Advanced Research Focus

- Low-Temperature Reactions : Reduce thermal degradation (e.g., –20°C for Grignard additions) .

- Protecting Groups : Use THP (tetrahydropyranyl) or TMS (trimethylsilyl) groups to shield reactive sites during coupling .

- Catalyst Screening : Pd PEPPSI-IPr minimizes undesired C–Br cleavage in Negishi reactions .

Case Study :

In a Stille coupling, using CuI as an additive suppressed debromination, improving yield from 35% to 62% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.